{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a bicyclic compound characterized by its unique structural features, including an ethynyl group and an oxabicyclic framework. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as a building block for more complex molecules.
The compound is cataloged under various identifiers, including its IUPAC name and CAS number. It is primarily sourced from chemical suppliers and databases such as PubChem and Benchchem, which provide detailed information about its properties and synthesis methods.
This compound belongs to the class of bicyclic compounds, specifically those containing an ether functional group within a bicyclic structure. Its classification is significant in the context of organic chemistry and pharmacology, where such structures often exhibit interesting biological activities.
The synthesis of {4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves several key steps:
The specific reaction conditions—such as temperature, solvent choice, and reaction time—are optimized to achieve high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of {4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol can be represented by its molecular formula and a molecular weight of approximately 155.18 g/mol. The structure features:
The structural details can be visualized using software tools that depict molecular geometry based on the SMILES notation.
{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol can participate in various chemical reactions:
The reactivity of this compound is influenced by its unique structural characteristics, which provide multiple sites for chemical modification.
The mechanism of action for {4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol primarily involves its interaction with biological targets such as enzymes or receptors:
Further studies are required to elucidate the precise molecular targets and pathways influenced by this compound.
The physical properties include:
Key chemical properties include:
{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has several applications in scientific research:
Iodocyclization has emerged as a powerful tool for constructing the strained 2-oxabicyclo[2.1.1]hexane framework with precise regiochemical control. This approach leverages electrophilic iodine to initiate ring closure of alkene-tethered alcohols, forming the critical oxygen-bridged cyclobutane structure. A general protocol involves treating 4-alkenyl-substituted cyclobutenols with iodine (I₂) in dichloromethane at 0°C to room temperature, yielding iodinated bicyclic products regioselectively [5] [7]. The reaction proceeds via iodonium ion formation on the alkene, followed by intramolecular nucleophilic attack by the pendant hydroxyl group. This strategy demonstrates excellent functional group tolerance, accommodating esters, protected amines, and heterocyclic substituents on the alkene component. The resulting iodo-bridged intermediates serve as versatile precursors for further transformations, including zinc-mediated reductive deiodination or palladium-catalyzed cross-couplings to install the ethynyl group at the bridgehead position [7].
Recent methodological advancements have optimized iodocyclization for gram-scale synthesis while maintaining high diastereoselectivity. Key refinements include the use of sodium bicarbonate as a mild base to prevent acid-mediated side reactions and strict temperature control (-10°C to 0°C) to suppress polyiodination byproducts. The regiochemical outcome is governed by electronic and steric factors at the alkene, with cyclization preferentially occurring to form the more substituted carbon-iodine bond. This stereoelectronic preference enables predictable access to the desired 3,4-disubstituted bicyclic architecture essential for subsequent functionalization to the target ethynyl derivative [5] [7].
Table 1: Iodocyclization Substrates and Conditions for Bicyclo[2.1.1]hexane Synthesis
Precursor Type | Iodination Reagent | Temperature | Reaction Time | Yield Range | Diastereomeric Ratio |
---|---|---|---|---|---|
4-Alkenyl Cyclobutenol | I₂ (1.1 equiv) | 0°C → RT | 2-4 h | 65-85% | 90:10 → 95:5 |
1,3-Dienic Alcohol | I₂ (1.0 equiv) | -10°C → 0°C | 1-2 h | 70-78% | >95:5 |
Allyloxy Cyclobutene | NIS (1.05 equiv) | -78°C → RT | 12 h | 55-60% | 85:15 |
Propargyl Alcohol Derivative | ICl (1.2 equiv) | -40°C | 3 h | 45-50% | 80:20 |
Photochemical [2+2] cycloadditions provide a direct route to ethynyl-functionalized 2-oxabicyclo[2.1.1]hexanes by exploiting the inherent strain of cyclobutene precursors. The most efficient methodology involves intramolecular [2+2] photocyclization of diene precursors containing both an activated styrenic component and a tethered alkyne functionality. Optimal conditions employ benzophenone sensitization (5-10 mol%) and irradiation at 368 nm in acetonitrile, achieving cyclization yields up to 71% on multigram scales [1]. The reaction proceeds through a triplet energy transfer mechanism, where photoexcited benzophenone activates the styrenic double bond, facilitating intramolecular cyclization with the tethered alkyne to form the bicyclic framework with the ethynyl substituent pre-installed at the bridgehead position [1] [6].
A significant challenge in this approach involves managing the diastereoselectivity of the cyclization. Under standard conditions, photocyclization typically yields a ~4:1 mixture of endo/exo diastereomers relative to the ether bridge. Strategic modifications, including chiral auxiliaries on the tether or asymmetric catalysis, have shown promise in enhancing stereocontrol. Computational studies reveal that the stereochemical outcome is governed by conformational preferences in the diradical intermediate, with the endo transition state favored by 1.5-2.0 kcal/mol due to reduced torsional strain. The ethynyl group's compact linear geometry minimizes steric interactions, enabling excellent functional group tolerance during cyclization [1].
Table 2: Photocyclization Scope with Functional Group Tolerance
Substituent on Aromatic Ring | Relative Rate (k_rel) | Isolated Yield | Major Diastereomer Ratio | Ethynyl Stability |
---|---|---|---|---|
Unsubstituted Phenyl | 1.00 | 68% | 4:1 | Excellent |
3,5-Dimethyl | 0.92 | 71% | 4.2:1 | Excellent |
4-Fluoro | 1.15 | 75% | 4:1 | Excellent |
3-Trifluoromethyl | 0.85 | 62% | 3.8:1 | Excellent |
4-Pyridyl | 0.78 | 58% | 3.5:1 | Good |
2-Naphthyl | 0.65 | 53% | 4.3:1 | Good |
The introduction of propargyl groups onto the 2-oxabicyclo[2.1.1]hexane scaffold primarily occurs through two strategic pathways: direct alkynylation of halogenated intermediates or functional group interconversion of existing substituents. The most efficient method for installing the terminal ethynyl group involves Sonogashira coupling of 4-iodo-2-oxabicyclo[2.1.1]hexane derivatives with trimethylsilylacetylene, followed by fluoride-mediated desilylation. This sequence affords the 4-ethynyl substituted bicycle in 75-85% overall yield with excellent preservation of stereochemical integrity [7]. Critical parameters include the use of bis(triphenylphosphine)palladium(II) dichloride (1-2 mol%) and copper(I) iodide (2 mol%) as the catalytic system in diisopropylamine at 50-60°C, which minimizes alkyne homocoupling side reactions [8].
Alternative approaches employ propargyl organometallics for nucleophilic addition to bicyclic carbonyl precursors. Propargylzinc reagents generated in situ from propargyl bromide and zinc dust demonstrate exceptional reactivity toward the aldehyde derivative of {2-oxabicyclo[2.1.1]hexan-1-yl}methanol. This reaction proceeds with chelation control through the neighboring hydroxyl group, yielding the anti-homopropargyl alcohol diastereoselectively (dr > 9:1). Subsequent Barton-McCombie deoxygenation or directed reduction provides direct access to the target compound with the ethynyl substituent at the bridge position. The propargyl introduction step typically achieves 70-80% yield with minimal epimerization of the bicyclic core [1] [8].
The hydroxymethyl group at the bridgehead position originates from carboxylate intermediates synthesized during the initial bicyclic ring formation. Reduction of bicyclic carboxylic acids using lithium aluminum hydride provides the primary alcohol in near-quantitative yields. Alternatively, more chemoselective reducing agents like sodium borohydride with iodine activation are employed when sensitive functional groups are present. The hydroxymethyl group exhibits nucleophilic character comparable to primary alcohols, enabling etherification or esterification without significant ring strain effects [1] [5].
Table 3: Propargyl Introduction Methods Comparative Analysis
Method | Key Reagents/Conditions | Yield Range | Diastereoselectivity | Functional Group Compatibility |
---|---|---|---|---|
Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, TMSA, then TBAF | 75-85% (2 steps) | Complete retention | Halogens, esters, silyl ethers |
Propargylzinc Addition | PropargylBr, Zn(0), THF, 0°C | 70-80% | dr > 9:1 | Ketones, tertiary amines |
Alkynylation-Reduction | EthynylMgBr, then NaBH₄ | 60-70% (overall) | Moderate (dr 3:1) | Base-sensitive groups limited |
Alkyne-Aldehyde Reductive Coupling | Ethynylbenziodoxolone, NiCl₂/DTBBpy | 65% | Not applicable | Wide tolerance |
The 2-oxabicyclo[2.1.1]hexane framework exhibits inherent stereochemical constraints due to its rigid bicyclic structure with defined bridgehead geometries. The oxygen bridge imposes a syn relationship between the C1 and C4 substituents, while the cyclobutane ring enforces a specific relative configuration at the bridge carbon (C4). Crystallographic analyses confirm that 4-substituted derivatives predominantly adopt an endo configuration where the substituent is oriented toward the oxygen bridge, minimizing steric interactions with the methylene bridge [1]. This stereopreference is consistently observed regardless of the synthetic methodology employed (iodocyclization or photocyclization), suggesting thermodynamic control during crystallization or final purification stages [1] [7].
Diastereoselective synthesis requires chiral induction at the prochiral centers. Three primary strategies have been successfully implemented: 1) Chiral auxiliaries attached to the cyclobutene precursor prior to photocyclization, achieving up to 95% de; 2) Asymmetric catalysis using chiral Lewis acid complexes during iodocyclization; and 3) Enzymatic resolution of racemic hydroxymethyl intermediates. The most effective asymmetric method employs a titanium-BINOL catalyst system (10 mol%) for iodolactonization of prochiral alkenyl alcohols, providing iodinated bicycles in 90% ee. Subsequent functionalization preserves the enantiomeric excess when mild conditions are maintained [5] [7].
Conformational analysis through X-ray crystallography and density functional theory (DFT) calculations reveals minimal flexibility in the bicyclic core. The endo-4-ethynyl configuration is energetically favored by 2.3 kcal/mol over the exo isomer due to reduced van der Waals repulsion between the ethynyl group and the methylene bridge. This energy difference creates a significant barrier to epimerization (>25 kcal/mol), ensuring configurational stability under standard synthetic conditions. The hydroxymethyl group at C1 exhibits restricted rotation, with a rotational barrier of approximately 12 kcal/mol, leading to distinct NMR diastereotopicity of the methylene protons even at room temperature [1].
Table 4: Stereochemical Control Methods and Outcomes
Control Strategy | Representative System | De or ee Achieved | Yield Impact | Limitations |
---|---|---|---|---|
Chiral Auxiliary | (8-Phenylmenthyl) Ester | 95% de | 15-20% Reduction | Auxiliary removal required |
Asymmetric Iodocyclization | Ti-(R)-BINOL Complex | 90% ee | Comparable to racemic | Substrate-specific |
Enzymatic Resolution | Lipase PS-C Amano | 99% ee (single isomer) | Maximum 50% Yield | Requires kinetic resolution |
Diastereomeric Crystallization | Dibenzoyl Tartrate Salt | >99% de | 60-70% Recovery | Limited to carboxylic acids |
CAS No.: 16382-06-2
CAS No.: 92292-84-7
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 20965-69-9